N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Trifunctional linker PROTAC synthesis Orthogonal bioconjugation

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) (CAS 2112737-71-8, MW 504.6 g/mol) is a branched polyethylene glycol (PEG) derivative classified as a trifunctional linker. It contains a single aminooxy (-ONH₂) reactive group and two terminal propargyl (alkyne) groups, enabling three distinct covalent attachment points.

Molecular Formula C24H44N2O9
Molecular Weight 504.6 g/mol
Cat. No. B609410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
SynonymsN-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Molecular FormulaC24H44N2O9
Molecular Weight504.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H44N2O9/c1-3-8-27-13-18-32-20-15-29-10-5-26(7-12-31-17-22-34-23-24-35-25)6-11-30-16-21-33-19-14-28-9-4-2/h1-2H,5-25H2
InChIKeyWGCOEHNJZCCDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | Branched Trifunctional PEG Linker for PROTAC & Orthogonal Bioconjugation


N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) (CAS 2112737-71-8, MW 504.6 g/mol) is a branched polyethylene glycol (PEG) derivative classified as a trifunctional linker [1]. It contains a single aminooxy (-ONH₂) reactive group and two terminal propargyl (alkyne) groups, enabling three distinct covalent attachment points . The compound serves as a PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras and as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) Cannot Be Replaced by Linear Heterobifunctional or Bis-Alkyne Linkers


Linear heterobifunctional aminooxy-propargyl linkers (e.g., Aminooxy-PEGn-propargyl) provide only two attachment points (one oxime ligation + one click chemistry), while symmetrical bis-propargyl linkers lack the aminooxy group for carbonyl-directed conjugation . The branched trifunctional architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) uniquely enables simultaneous incorporation of three distinct functional modules—for example, an aldehyde/ketone-bearing targeting ligand, an azide-functionalized E3 ligase ligand, and a second azide-conjugated payload or reporter—within a single synthetic step without requiring sequential protection/deprotection strategies . Substituting with a mixture of two separate linkers introduces stoichiometric variability, reduces overall yield, and complicates purification, while linear bifunctional linkers fundamentally lack the capacity to generate trifunctional PROTACs or multi-modal imaging probes .

Quantitative Differentiation of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) Against Comparator Linkers


Trifunctional vs. Bifunctional Architecture: 3 Reactive Groups Enable Simultaneous Triple Conjugation

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) contains three reactive groups (one aminooxy, two propargyl), whereas comparator linkers such as Aminooxy-PEG4-propargyl contain only two reactive groups (one aminooxy, one propargyl) . This structural difference yields a 1.5× greater conjugation capacity per mole of linker and eliminates the need for sequential protection/deprotection when assembling trifunctional conjugates .

Trifunctional linker PROTAC synthesis Orthogonal bioconjugation

Molecular Weight and PEG Spacer Length: Balanced Hydrophilicity vs. PROTAC Linker Standards

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) has a molecular weight of 504.6 g/mol with a combined PEG length equivalent to approximately PEG5 (one PEG2 branch + two PEG3 branches) [1]. This falls within the optimal range of PEG4-PEG8 that constitutes the 'gold standard' for PROTAC linkers, balancing solubility, flexibility, and cellular permeability [2]. Shorter comparators such as Aminooxy-PEG1-propargyl (MW ~175 g/mol, PEG1) may provide insufficient spacing for ternary complex formation, while longer linkers beyond PEG8 increase molecular weight and polar surface area to levels that can impair membrane translocation [2].

PROTAC linker design PEG spacer length Solubility optimization

Oxime Ligation Kinetics: Aminooxy Group Reactivity with Aldehydes/Ketones

The aminooxy group in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) undergoes oxime ligation with aldehydes and ketones. Literature reports for aminooxy-functionalized PEG indicate second-order rate constants of approximately 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 for uncatalyzed reactions with glyoxyl-modified peptides [1]. In the presence of optimized catalysts such as p-phenylenediamine, the rate of protein PEGylation can be accelerated 120-fold compared to uncatalyzed conditions and 19-fold compared to aniline catalysis [2]. While these rate constants are derived from structurally related aminooxy-PEG compounds (not the exact target compound), the aminooxy group reactivity is conserved across PEG variants and enables predictable conjugation kinetics under mild aqueous conditions without requiring copper catalysts for this specific ligation step.

Oxime ligation Bioconjugation kinetics Chemoselective conjugation

Branched Architecture for Multi-Valent Display and Steric Relief

The branched architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), featuring a central nitrogen atom with three PEG arms (one PEG2 terminating in aminooxy, two PEG3 terminating in propargyl), provides spatial separation between reactive groups [1]. Compared to linear comparators such as Aminooxy-PEG3-propargyl (single aminooxy and single propargyl on opposite ends of a single PEG chain), the branched design reduces steric hindrance when conjugating bulky payloads and enables independent reactivity of each arm without cross-interference [2]. The PEG2 and PEG3 spacer lengths provide approximately 0.7-1.0 nm of extension per arm, allowing conjugated moieties to avoid mutual steric occlusion .

Branched PEG linker Multivalent conjugation Steric hindrance reduction

High-Value Application Scenarios for N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) Based on Differentiation Evidence


Trifunctional PROTAC Synthesis: Simultaneous Conjugation of Target Ligand, E3 Ligase Ligand, and Fluorescent Reporter

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) enables one-pot assembly of trifunctional PROTAC molecules containing a target protein ligand (via aminooxy-aldehyde/ketone oxime ligation), an E3 ubiquitin ligase ligand (via first propargyl-azide CuAAC), and a fluorescent dye or affinity tag (via second propargyl-azide CuAAC) . This eliminates the need for sequential protection/deprotection or the use of two separate bifunctional linkers, which would introduce stoichiometric variability and reduce overall yield . The resulting trifunctional PROTACs support simultaneous degradation tracking via fluorescence microscopy or flow cytometry without requiring separate labeling steps .

Site-Specific Antibody Functionalization for Bispecific Conjugates

The aminooxy group reacts chemoselectively with aldehyde groups introduced at antibody glycosylation sites or engineered non-canonical amino acids, forming stable oxime linkages . The two propargyl groups then enable orthogonal CuAAC conjugation of two distinct payloads—for example, a cytotoxic drug and a fluorescent imaging agent—to create antibody-drug conjugates (ADCs) with integrated imaging capability . The branched PEG architecture minimizes steric hindrance between the two conjugated payloads and maintains antibody solubility and stability during the multi-step conjugation process .

Multi-Modal Nanoparticle Surface Functionalization

For nanoparticle-based drug delivery or diagnostic systems requiring multiple surface ligands, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) provides a single linker that can anchor to aldehyde-functionalized nanoparticle surfaces while presenting two alkyne handles for subsequent click conjugation of targeting ligands, stealth polymers, or therapeutic payloads . This approach has been demonstrated in calcium phosphate nanoparticle systems where aldehyde-tagged proteins were conjugated via oxime ligation followed by click chemistry coupling to azide-functionalized nanoparticles [1]. Compared to using separate linkers for each functionalization step, this branched linker ensures consistent stoichiometry and reproducible surface density across batches .

PROTAC Library Synthesis for Linker Length Optimization

The compound's effective PEG length of approximately PEG5 positions it within the empirically validated optimal range (PEG4-PEG8) for PROTAC ternary complex formation . In medicinal chemistry campaigns where linker length is a critical variable, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) serves as a mid-range scaffold that can be compared against shorter (PEG1-PEG3) and longer (PEG6-PEG8) linkers to identify the optimal spacing for a given target protein—E3 ligase pair . The branched architecture provides additional conformational sampling relative to linear PEG linkers of equivalent atom count, potentially accessing productive ternary complex geometries that linear linkers cannot achieve .

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